Propionamide, N-isobutyl-3-(m-(trifluoromethyl)benzoyl)-
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Overview
Description
Propionamide, N-isobutyl-3-(m-(trifluoromethyl)benzoyl)- is a synthetic organic compound that belongs to the class of amides. It is characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which imparts unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, N-isobutyl-3-(m-(trifluoromethyl)benzoyl)- typically involves the reaction of N-isobutylpropionamide with m-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Propionamide, N-isobutyl-3-(m-(trifluoromethyl)benzoyl)- undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzoyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Propionamide, N-isobutyl-3-(m-(trifluoromethyl)benzoyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Propionamide, N-isobutyl-3-(m-(trifluoromethyl)benzoyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(Isobutyl)-3,4-methylenedioxy cinnamoyl amide
- N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide
- 3-bromo-1,1,1-trifluoropropan-2-one
Uniqueness
Propionamide, N-isobutyl-3-(m-(trifluoromethyl)benzoyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various research and industrial applications .
Properties
CAS No. |
93040-71-2 |
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Molecular Formula |
C15H18F3NO2 |
Molecular Weight |
301.30 g/mol |
IUPAC Name |
N-(2-methylpropyl)-4-oxo-4-[3-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C15H18F3NO2/c1-10(2)9-19-14(21)7-6-13(20)11-4-3-5-12(8-11)15(16,17)18/h3-5,8,10H,6-7,9H2,1-2H3,(H,19,21) |
InChI Key |
VYKMHTBWQRCFML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CCC(=O)C1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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